1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological systems, including its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be compared with other pyrazolopyridine derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-3-13-10-9(5-11-13)8(6-14)4-7(2)12-10/h4-6H,3H2,1-2H3 |
InChI Key |
JSSFICFMSKGDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C=N1)C=O)C |
Origin of Product |
United States |
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